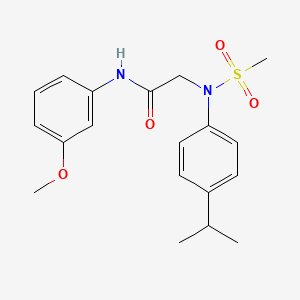![molecular formula C16H17N3O2S B5796605 N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic applications in metabolic disorders such as diabetes and obesity. A-769662 has been extensively studied for its potential as a therapeutic agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mechanism of Action
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation of the kinase. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to activate other signaling pathways, including the mTOR pathway and the SIRT1 pathway.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of other signaling pathways. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to reduce adiposity in animal models, and to inhibit the growth of several cancer cell lines.
Advantages and Limitations for Lab Experiments
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate other signaling pathways. However, N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has several limitations, including its potential toxicity and its potential for off-target effects.
Future Directions
For research on N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide include further studies on its potential as a therapeutic agent in metabolic disorders and cancer therapy, as well as studies on its toxicity and potential for off-target effects. Other potential future directions include the development of more specific and potent AMPK activators, as well as the development of combination therapies that target multiple signaling pathways.
Synthesis Methods
The synthesis of N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide involves several steps, including the synthesis of the key intermediate, 2,6-dimethylphenol, which is then coupled with 2-chloronicotinic acid to form the final product. The synthesis has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to improve efficiency.
Scientific Research Applications
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential as a therapeutic agent in metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, increase fatty acid oxidation in liver and muscle, and reduce adiposity in animal models. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to have potential applications in cancer therapy, as it has been shown to inhibit the growth of several cancer cell lines.
properties
IUPAC Name |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10(2)11-5-6-14(20)13(8-11)18-16(22)19-15(21)12-4-3-7-17-9-12/h3-10,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXOOBWXAXNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)